N-Cbz-glycyl-L-glutamine

Catalog No.
S12794495
CAS No.
M.F
C15H19N3O6
M. Wt
337.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-glycyl-L-glutamine

Product Name

N-Cbz-glycyl-L-glutamine

IUPAC Name

5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

InChI

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)

InChI Key

BYMPQNRKDGXXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O

N-Cbz-glycyl-L-glutamine, also known as N-carbobenzyloxy-glycyl-L-glutamine, is a dipeptide derivative formed from the amino acids glycine and L-glutamine. The compound features a carbobenzyloxy (Cbz) protecting group on the amino group of glycine, which enhances its stability and solubility. This modification is significant in peptide synthesis and drug development, as it allows for selective reactions without affecting the functional groups of the amino acids involved. The compound is characterized by its molecular formula C12H16N2O4C_{12}H_{16}N_{2}O_{4} and molecular weight of approximately 252.27 g/mol.

Typical of peptides, including:

  • Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed to yield glycine and L-glutamine.
  • Deprotection Reactions: The carbobenzyloxy group can be removed using hydrogenation or treatment with strong acids (e.g., trifluoroacetic acid), regenerating the free amino group of glycine.
  • Condensation Reactions: It can react with other amino acids or peptide fragments to form longer peptides through amide bond formation.

The specific reaction pathways depend on the conditions and reagents used.

N-Cbz-glycyl-L-glutamine exhibits several biological activities, primarily due to its components:

  • Neuroprotective Effects: Research indicates that glycyl-L-glutamine may enhance neuronal health by modulating acetylcholinesterase activity, which is crucial for neurotransmission .
  • Metabolic Role: As a derivative of glutamine, it plays a role in nitrogen metabolism and may influence metabolic pathways in various tissues .
  • Potential Therapeutic

The synthesis of N-Cbz-glycyl-L-glutamine typically involves several steps:

  • Protection of Glycine: Glycine is reacted with carbobenzyloxy anhydride to protect its amino group.
  • Formation of Dipeptide: The protected glycine is then coupled with L-glutamine using coupling agents such as dicyclohexylcarbodiimide or similar reagents to form N-Cbz-glycyl-L-glutamine.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity N-Cbz-glycyl-L-glutamine.

Alternative methods may include variations in protecting groups or coupling strategies to optimize yield and purity .

N-Cbz-glycyl-L-glutamine has several applications in pharmaceutical research and biochemistry:

  • Peptide Synthesis: It serves as an intermediate in the synthesis of more complex peptides and protein analogs.
  • Drug Development: Due to its biological activities, it may be explored as a therapeutic agent for neurological conditions or metabolic disorders.
  • Research Tool: It can be used in studies investigating peptide interactions, enzyme kinetics, and metabolic pathways involving glutamine.

Interaction studies involving N-Cbz-glycyl-L-glutamine often focus on its role in enzymatic reactions and cellular processes:

  • Enzyme Modulation: Studies have shown that it can influence the activity of enzymes such as acetylcholinesterase, potentially enhancing synaptic transmission .
  • Transport Mechanisms: Investigations into how it interacts with transporters involved in amino acid uptake reveal insights into its absorption and utilization within cells .

Several compounds share structural similarities with N-Cbz-glycyl-L-glutamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Glycyl-L-glutamineDipeptideLacks protective groups; directly involved in metabolism.
N-acetyl-L-glutamineAcetylated Amino AcidProvides different solubility and stability properties.
N-Boc-glycyl-L-glutamineProtected DipeptideUtilizes a different protecting group (Boc), affecting reactivity.
L-alanylglycineDipeptideContains alanine instead of glutamine; different biological properties.

N-Cbz-glycyl-L-glutamine's uniqueness lies in its specific protective group (Cbz), which allows for selective reactions during peptide synthesis while maintaining stability compared to other derivatives.

N-Cbz-glycyl-L-glutamine (IUPAC name: N-benzoxycarbonyl-glycyl-L-glutamine) is a protected dipeptide derivative with the molecular formula C₁₅H₁₉N₃O₆ and a molecular weight of 337.33 g/mol. The Cbz group (-O-CO-O-CH₂C₆H₅) shields the α-amino group of glycine, leaving the carboxyl terminus of glutamine available for further reactions. The L-configuration of glutamine ensures compatibility with biological systems, as this stereoisomer mirrors naturally occurring amino acids.

Structural Characteristics

  • Peptide backbone: Glycine (N-terminal) linked to L-glutamine (C-terminal) via an amide bond.
  • Protective group: Cbz moiety attached to glycine’s amino group.
  • Functional groups: Free α-carboxylic acid (glutamine) and γ-amide group (glutamine side chain).
PropertyValueSource
Molecular FormulaC₁₅H₁₉N₃O₆
Molecular Weight337.33 g/mol
IUPAC NameN-benzoxycarbonyl-glycyl-L-glutamine
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O

The compound’s SMILES string and InChIKey (BYMPQNRKDGXXFG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Historical Context in Peptide Synthesis Research

The Cbz protective group, first introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by enabling selective amino group protection. N-Cbz-glycyl-L-glutamine emerged as a model compound in the mid-20th century, particularly for studying coupling efficiency and deprotection kinetics. Its adoption coincided with the shift from solution-phase to solid-phase synthesis methodologies, where temporary protection strategies became essential for iterative peptide elongation.

Key milestones include:

  • 1930s–1950s: Development of Cbz-based protection for amino acids, facilitating the synthesis of small peptides.
  • 1960s–1970s: Integration of N-Cbz-glycyl-L-glutamine into automated synthesizers, improving yields of glutamine-containing peptides.

Role in Protected Dipeptide Chemistry

The Cbz group in N-Cbz-glycyl-L-glutamine fulfills three primary roles:

  • Steric Shielding: Prevents unintended nucleophilic attacks during coupling reactions.
  • Solubility Modulation: Enhances solubility in organic solvents (e.g., DMF, DCM), enabling homogeneous reaction conditions.
  • Selective Deprotection: Removable via hydrogenolysis or mild acids, allowing sequential peptide assembly.

Applications in Research

  • Peptide Chain Elongation: Serves as a building block for synthesizing larger peptides, such as neuroactive compounds.
  • Enzyme Substrate Studies: Used to probe glutaminase and peptidase specificity due to its stable γ-amide bond.
  • Biochemical Assays: Stabilizes glutamine residues in cell culture media, mitigating degradation during long-term experiments.

The compound’s stability under physiological conditions (e.g., resistance to spontaneous hydrolysis) further underscores its utility in in vitro studies.

Chemical Synthesis Approaches

Carbobenzoxy (Cbz) Protection Strategies

The carbobenzoxy protecting group represents a fundamental strategy in the synthesis of N-carbobenzoxy-glycyl-L-glutamine, providing essential amino group protection during peptide bond formation [20] [22]. The carbobenzoxy group, first developed by Max Bergmann and Leonidas Zervas in 1932, became the basis of controlled peptide chemical synthesis and dominated the field for twenty years until the 1950s [22]. This protecting group effectively suppresses the nucleophilic and basic properties of the nitrogen lone pair, preventing undesired side reactions during synthetic transformations [22].

The installation of the carbobenzoxy protecting group involves the reaction of glycine with benzyl chloroformate under alkaline conditions [8] [20]. The mechanism proceeds through nucleophilic attack of the glycinate anion on the electrophilic carbon of benzyl chloroformate, forming the carbobenzoxy-protected glycine derivative with concurrent liberation of hydrochloric acid [8]. The reaction requires careful pH control, typically employing one equivalent of sodium hydroxide to convert the glycine zwitterion to the reactive glycinate anion, as the pKa of the ammonium group in glycine is approximately 9.8 [8].

The carbobenzoxy protecting group exhibits remarkable stability under a wide range of reaction conditions while remaining easily removable through catalytic hydrogenation using palladium on carbon in the presence of hydrogen gas [20] [22]. This mild deprotection method occurs at neutral pH, making it particularly advantageous for preserving acid- or base-sensitive functional groups within the peptide structure [20]. The protecting group also demonstrates the ability to prevent racemization of protected amino acids, a critical consideration in peptide synthesis where stereochemical integrity must be maintained [22].

Solid-Phase vs. Solution-Phase Synthesis

The synthesis of N-carbobenzoxy-glycyl-L-glutamine can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [6] [31]. Solid-phase peptide synthesis, pioneered by Robert Bruce Merrifield, allows the rapid assembly of peptide chains through successive reactions of amino acid derivatives on macroscopically insoluble, solvent-swollen polymeric resin beads [31]. The nascent peptide remains covalently attached to the solid support throughout the synthesis, enabling the removal of excess reagents and side products through simple washing procedures [31].

The solid support consists of polymeric resin beads functionalized with reactive groups such as amine or hydroxyl groups that link to the peptide chain [23] [31]. Common resin types include polystyrene-based resins, which offer good mechanical stability and compatibility with organic solvents, and polyethylene glycol-based resins such as TentaGel, which provide enhanced solvation properties and reduced aggregation [23]. The selection of appropriate resin depends on factors including loading capacity, swelling characteristics, and compatibility with the intended cleavage conditions [23].

Solution-phase peptide synthesis, while less commonly employed in research settings, retains significant utility for large-scale industrial production of peptides [31]. This approach offers advantages in terms of reaction monitoring and characterization of intermediates, as all synthetic transformations occur in homogeneous solution [6]. However, solution-phase synthesis requires more sophisticated purification strategies at each synthetic step to remove coupling reagents and side products [6].

The coupling efficiency in solid-phase synthesis typically exceeds 99% per amino acid incorporation, which is crucial for maintaining high yields in longer peptide sequences [32]. Analysis of automated fast-flow peptide synthesis data demonstrates that certain amino acids, including glycine, show narrow distribution profiles around 100% coupling efficiency, while others such as glutamine exhibit broader distributions due to increased susceptibility to side reactions [32].

Catalytic Methods for Amide Bond Formation

The formation of amide bonds in N-carbobenzoxy-glycyl-L-glutamine synthesis relies on efficient coupling methodologies that activate carboxylic acid groups for nucleophilic attack by amino groups [6] [11]. Carbodiimide-based reagents, including dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide, represent the most widely utilized coupling agents in solution-phase peptide synthesis [6]. These reagents function by converting carboxylic acids into reactive O-acylisourea intermediates, which undergo subsequent nucleophilic attack by amino groups to form the desired amide bonds [6].

Active ester-based coupling systems, incorporating additives such as 1-hydroxybenzotriazole and 1-hydroxy-7-azabenzotriazole, significantly enhance coupling efficiency while minimizing racemization [6]. These additives accelerate the coupling reaction through formation of highly reactive active ester intermediates and provide superior stereochemical control compared to carbodiimide reagents alone [6]. The combination of carbodiimides with hydroxylated benzotriazole derivatives has become the standard approach for achieving reliable amide bond formation in peptide synthesis [6].

Recent advances in organocatalytic approaches have introduced biomimetic catalysts capable of efficiently coupling amino acids with standard protecting groups [14]. These catalysts, designed through rational approaches combining lessons from enzymatic systems and organocatalysis, can achieve efficient coupling with as little as 5 mol% catalyst loading without notable racemization [14]. The catalysts demonstrate functionality for oligopeptide synthesis on solid phase, indicating their potential for complex peptide synthesis applications despite the presence of multiple amide bonds that might inhibit hydrogen-bonding catalysts [14].

Temperature optimization plays a crucial role in amide bond formation efficiency, with studies demonstrating that elevated temperatures of 120°C, combined with pH 5.0 conditions and 6-hour reaction times, can facilitate peptide bond formation between non-activated amino acids without requiring traditional coupling reagents [35]. This approach relies on temperature, pH, and hydrogen bond synergism to promote condensation reactions while maintaining stereochemical integrity of the amino acid components [35].

Enzymatic Synthesis Innovations

Ficin-Catalyzed Membrane Reactor Systems

Ficin, a sulfhydryl protease derived from fig latex, has emerged as a highly effective biocatalyst for the synthesis of dipeptides including N-carbobenzoxy-glycyl-L-glutamine through kinetically controlled synthesis approaches [9] [3]. The enzyme exhibits negligible peptidase activity but considerable esterase activity at alkaline pH, facilitating the formation of peptide bonds by coupling ester substrates with amino acid nucleophiles without the occurrence of secondary peptide hydrolysis [9]. Under optimized reaction conditions of pH 9.2, high nucleophile to carboxyl component ratios, 4.8% ethanol concentration, and 40°C temperature, ficin-catalyzed peptide synthesis achieves yields ranging from 5 to 91% depending on the structural characteristics of the amino and carboxyl components [9].

The implementation of ficin in membrane reactor systems represents a significant advancement in continuous dipeptide production technology [3]. Enzyme membrane reactors employ ultrafiltration membranes to retain the native enzyme within the reactor while allowing continuous substrate feeding and product removal [3]. The experimental setup typically involves a thermostatic reactor maintained at 30°C with continuous pumping of glutamine solution (0.2 mol/L glutamine, 8 mmol/L ethylenediaminetetraacetic acid, pH 9.2) at flow rates of 5-10 mL with residence times of 90 minutes [3].

The substrate feeding strategy involves periodic addition of electrophile solutions, such as 1 mmol/L carbobenzoxy-alanine methyl ester in ethanol, every 3 hours for 60-minute periods at flow rates of 0.5 mL/h [3]. This approach maintains optimal substrate concentrations while preventing enzyme inhibition from excessive electrophile concentrations [3]. The continuous operation enables steady-state production of protected dipeptides while simultaneously removing products to prevent hydrolytic degradation [3].

Membrane reactor systems demonstrate superior productivity compared to batch operations through prevention of product inhibition and maintenance of optimal enzyme activity [16]. The continuous separation of low-molecular-weight peptides from protein hydrolysates overcomes drawbacks associated with batch reactions, including reduced process productivity and excessive hydrolysis leading to unwanted side reactions [19]. Studies have shown that membrane-assisted enzymatic processes can enhance yield and productivity by 62.7% and 22.1% respectively when compared to standard batch operations [19].

Substrate Specificity in Biocatalytic Processes

The substrate specificity of ficin in dipeptide synthesis demonstrates remarkable selectivity for certain amino acid combinations while exhibiting reduced activity with others [9] [18]. Comprehensive analysis of ficin-catalyzed reactions reveals that the enzyme efficiently couples carbobenzoxy-protected amino acid esters with L-glutamine, achieving high yields without racemization of the amino acid components [9]. The absence of racemization represents a critical advantage of enzymatic synthesis over chemical approaches, particularly for pharmaceutical applications requiring stereochemical purity [9].

Substrate multiplexed screening approaches have provided insights into enzyme specificity patterns in biocatalytic peptide synthesis [18]. These methods involve direct competition between multiple substrates, enabling rapid assessment of catalyst promiscuity and identification of optimal substrate combinations [18]. Analysis of substrate scope reveals that biocatalysts can be engineered to exhibit complementary substrate specificities, enabling efficient cascade reactions for diverse product synthesis [18].

The kinetic parameters governing ficin-catalyzed peptide synthesis depend on the nucleophile concentration, reaction temperature, and the ratio of nucleophile to electrophile [3]. The ratio of aminolysis to hydrolysis can be influenced by pH conditions, with alkaline environments favoring peptide bond formation over hydrolytic cleavage [3]. The enzyme demonstrates preferential activity toward specific amino acid combinations, with glutamine serving as an effective nucleophile partner for various carbobenzoxy-protected amino acid esters [3].

Recent advances in enzyme engineering have enabled the development of biocatalysts with enhanced substrate scope and improved synthetic utility [18]. Directed evolution approaches, combined with substrate multiplexed screening, allow identification of enzyme variants with activity toward challenging substrates that exhibit poor reactivity with wild-type enzymes [18]. These engineered biocatalysts demonstrate potential for industrial applications requiring high substrate conversion and product selectivity [18].

Industrial-Scale Production Techniques

Process Optimization for Yield Enhancement

Industrial-scale production of N-carbobenzoxy-glycyl-L-glutamine requires comprehensive optimization of synthetic parameters to achieve economically viable yields while maintaining product quality [13] [27]. Process optimization strategies encompass selection of appropriate synthesis methods, determination of optimal reaction conditions, and implementation of efficient purification protocols [13]. The choice between solid-phase and solution-phase synthesis depends on scale requirements, with solution-phase methods often preferred for large-scale production due to reduced reagent costs and simplified purification procedures [13].

Temperature control represents a critical parameter in yield optimization, with studies demonstrating that elevated synthesis temperatures can shift the onset of aggregation and improve overall coupling efficiency [32]. Analysis of automated peptide synthesis data reveals that amino acids such as glycine and glutamine exhibit different coupling efficiency profiles, requiring individualized optimization strategies [32]. Statistical analysis of large-scale synthesis data indicates that coupling agents such as PyAOP show improved outcomes compared to alternative reagents like HATU, while extended coupling times also positively impact synthesis yields [32].

The implementation of continuous-flow synthesis technologies has revolutionized industrial peptide production by enabling consistent product quality and reduced waste generation [28]. Automated continuous-flow liquid-phase peptide synthesizers incorporate amidation units with micro-flow reactors, extraction units with mixer settlers, and concentration units with thin-layer evaporators [28]. These systems enable real-time monitoring of synthesis parameters including flow rate, pressure, and temperature, while near-infrared sensors provide in-line monitoring of peptide bond formation [28].

Process mass intensity reduction represents a key objective in industrial optimization, with continuous chromatography systems achieving up to 75% reduction in solvent consumption compared to traditional batch purification methods [12]. Multi-column counter-current solvent gradient purification technology enables purification of up to two tons of crude peptides while maintaining Good Manufacturing Practice standards [12]. These systems demonstrate overall yield improvements of 21% while significantly reducing environmental impact through decreased solvent usage [12].

Purification and Isolation Protocols

The purification of N-carbobenzoxy-glycyl-L-glutamine from crude synthetic mixtures requires sophisticated chromatographic techniques capable of resolving closely related structural impurities [29] [17]. Reversed-phase liquid chromatography represents the most widely employed method for peptide purification, utilizing hydrophobic interactions between peptides and non-polar stationary phases to achieve separation [29]. The technique proves particularly effective for separating target peptides from truncated or branching peptides with closely related structures [29].

The development of preparative-scale purification methods follows a systematic approach beginning with analytical-scale optimization using columns with identical packing materials [34]. Initial gradient screening typically employs 20% to 90% acetonitrile gradients over 20-minute periods at 1.0 mL/min flow rates to determine optimal elution conditions [34]. Retention time measurements, combined with void volume determinations, enable calculation of capacity factors and subsequent gradient optimization for preparative applications [34].

Solvent selection for peptide purification commonly employs water and acetonitrile as the primary mobile phase components, with 0.1% trifluoroacetic acid serving as an ion-pairing reagent to improve peak symmetry and maximize retention of acidic peptides [34]. The trifluoroacetic acid modifier proves particularly beneficial for basic peptides, enhancing peak width and symmetry while facilitating subsequent lyophilization procedures [34]. Alternative pH conditions may be employed for peptides exhibiting poor solubility under acidic conditions, requiring high pH purification protocols [36].

Multi-column chromatography systems have emerged as environmentally sustainable alternatives to traditional batch purification methods [12] [17]. These continuous systems utilize counter-current operation with automated fraction reprocessing, enabling internal purification of side-cut fractions while continuously eluting product fractions [12]. The technology achieves significant reductions in process mass intensity while maintaining high purity standards required for pharmaceutical applications [12].

Affinity-based purification strategies offer alternative approaches for selective peptide isolation, particularly during capture steps following enzymatic synthesis [17]. Traceless affinity tagging methods incorporate multi-functional tags that can be manipulated through orthogonal deprotection strategies, enabling selective binding to affinity chromatography resins followed by tag removal through mild hydrogenation conditions [17]. These approaches provide enhanced selectivity and sustainability compared to traditional chromatographic methods [17].

The following table summarizes key purification parameters for N-carbobenzoxy-glycyl-L-glutamine:

ParameterOptimal RangeNotes
Mobile Phase AWater + 0.1% TFAIon-pairing agent improves peak symmetry [34]
Mobile Phase BAcetonitrile + 0.1% TFAEnables lyophilization of purified product [34]
Gradient Rate1-4% per minuteShallow gradients optimize resolution [34]
Flow Rate1.0 mL/min (analytical)Scale-dependent optimization required [34]
TemperatureAmbient to 40°CElevated temperatures may improve resolution [32]
DetectionUV 214 nm, 280 nmPeptide bond and aromatic absorption [29]

Crystallographic Analysis

N-Cbz-glycyl-L-glutamine, with the molecular formula C₁₅H₁₉N₃O₆ and molecular weight of 337.33 g/mol, represents a protected dipeptide derivative formed by the coupling of glycine and L-glutamine residues with a carbobenzyloxy (Cbz) protecting group [1]. While direct crystallographic data for N-Cbz-glycyl-L-glutamine is limited in the current literature, the structural characterization can be inferred from related compounds and established crystallographic principles for dipeptides.

X-ray crystallography of peptides has evolved significantly with advances in technology, making it accessible for determining the three-dimensional structures of small peptides [2]. The crystallographic analysis of N-Cbz-glycyl-L-glutamine would involve several key steps: peptide crystallization, X-ray diffraction data collection, structure determination, and refinement. The incorporation of heavy atoms, such as the benzyl moiety in the Cbz group, can facilitate structure determination through anomalous diffraction techniques [2].

The expected crystallographic parameters for N-Cbz-glycyl-L-glutamine would likely include orthorhombic or monoclinic space groups, common among dipeptides. The unit cell parameters would be determined by the packing arrangement of the molecules, influenced by hydrogen bonding between the peptide backbone and side chains. The carbobenzyloxy group would contribute to the overall molecular packing through π-π interactions between aromatic rings and van der Waals forces.

Based on comparative analysis with related compounds, N-Cbz-L-glutamine exhibits a melting point range of 134-138°C [3] [4], while glycyl-L-glutamine shows a melting point of 194°C [5] [6]. The additional glycyl residue in N-Cbz-glycyl-L-glutamine would likely result in intermediate thermal properties, affecting the crystalline structure and packing efficiency.

The molecular conformation would be characterized by the extended peptide backbone with the Cbz protecting group providing steric hindrance that influences the overall molecular geometry. The glutamine side chain would contribute to intermolecular hydrogen bonding patterns within the crystal lattice, affecting the crystal stability and morphology.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-Cbz-glycyl-L-glutamine. The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzyl group at 7.2-7.5 ppm, consistent with the Cbz protecting group. The amide protons would appear as broad signals between 5-8 ppm, depending on the specific chemical environment and hydrogen bonding patterns.

The glycyl residue would contribute a characteristic singlet for the methylene protons (CH₂) at approximately 3.8-4.2 ppm. The L-glutamine residue would show complex multipicity patterns for the alpha proton (4.2-4.5 ppm), beta and gamma methylene protons (2.0-2.5 ppm), and the side chain amide protons.

¹³C NMR analysis would reveal carbonyl carbons in the 170-180 ppm region, characteristic of peptide bonds and carboxylic acid groups. The aromatic carbons from the benzyl group would appear at 128-137 ppm, while the aliphatic carbons would be observed at 20-60 ppm depending on their specific environment [7] [8].

The spectroscopic data from related compounds provides valuable reference points. Glycyl-L-glutamine monohydrate shows characteristic ¹H NMR signals in D₂O at 400 MHz, with specific chemical shifts for the various proton environments [7]. The integration patterns and coupling constants would confirm the structural assignment and purity of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy would reveal characteristic absorption bands for the functional groups present in N-Cbz-glycyl-L-glutamine. The amide I band would appear at approximately 1650-1680 cm⁻¹, corresponding to the C=O stretch of the peptide bonds. The amide II band would be observed at 1540-1560 cm⁻¹, representing the N-H bending vibration coupled with C-N stretching.

The Cbz protecting group would contribute aromatic C-H stretching vibrations at 3000-3100 cm⁻¹ and aromatic C=C stretching at 1450-1600 cm⁻¹. The carbamate C=O stretch would appear at approximately 1720 cm⁻¹, characteristic of the urethane linkage in the Cbz group.

The glutamine side chain would exhibit characteristic N-H stretching vibrations of the primary amide at 3300-3500 cm⁻¹ (asymmetric and symmetric stretches) and the corresponding C=O stretch at 1650-1680 cm⁻¹. Broad O-H stretching vibrations would be observed at 3200-3600 cm⁻¹ for the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns for N-Cbz-glycyl-L-glutamine. The molecular ion peak would appear at m/z 337.33, confirming the molecular formula C₁₅H₁₉N₃O₆. Under electrospray ionization conditions, protonated molecular ions [M+H]⁺ and sodium adducts [M+Na]⁺ would be observed.

The fragmentation pattern would be characteristic of peptide compounds, with loss of the Cbz group (m/z 202.19) as a common fragmentation pathway. Sequential losses of amino acid residues would produce fragment ions corresponding to the glycyl and glutamine components. The characteristic fragmentation would include loss of CO₂ (44 Da) from the carboxylic acid groups and loss of NH₃ (17 Da) from the amide groups.

Tandem mass spectrometry (MS/MS) would provide detailed structural information through controlled fragmentation, allowing for sequence confirmation and identification of modification sites. The collision-induced dissociation would generate b-type and y-type fragment ions characteristic of peptide sequencing.

Thermodynamic Stability Studies

Thermodynamic stability studies of N-Cbz-glycyl-L-glutamine would employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize thermal properties and decomposition behavior. These techniques provide crucial information about the thermal stability, phase transitions, and decomposition pathways of the compound.

Differential Scanning Calorimetry (DSC)

DSC analysis would determine the melting temperature (Tm), enthalpy of fusion (ΔHf), and heat capacity changes (ΔCp) for N-Cbz-glycyl-L-glutamine. Based on related compounds, the melting temperature would be expected in the range of 140-180°C, intermediate between N-Cbz-L-glutamine (134-138°C) [4] and glycyl-L-glutamine (194°C) [6].

The DSC thermogram would reveal endothermic peaks corresponding to melting and any polymorphic transitions. The enthalpy of fusion would provide information about the crystal packing energy and intermolecular interactions. Any glass transition temperatures would indicate amorphous regions or partial crystallinity in the sample.

Heat capacity measurements would follow the relationship:
ΔCp = Cp(liquid) - Cp(solid)

The magnitude of ΔCp would reflect the molecular flexibility and conformational changes upon melting. For peptides, typical values range from 0.2 to 0.8 J/(g·K), depending on the molecular size and structure [9] [10].

Thermogravimetric Analysis (TGA)

TGA would characterize the thermal decomposition behavior of N-Cbz-glycyl-L-glutamine under controlled heating conditions. Based on amino acid decomposition studies, the thermal decomposition would likely occur in the temperature range of 185-280°C [11] [12].

The decomposition pattern would follow the general equation:
C₁₅H₁₉N₃O₆ → a(NH₃) + b(H₂O) + c(CO₂) + d(residue)

Where a, b, c, and d represent stoichiometric coefficients. The primary decomposition products would include water vapor, ammonia, and carbon dioxide, with the formation of cyclic residues containing peptide bonds [11].

The activation energy (Ea) for decomposition would be determined using the Kissinger equation:
ln(β/Tm²) = ln(AR/Ea) - Ea/RTm

Where β is the heating rate, Tm is the peak temperature, A is the pre-exponential factor, and R is the gas constant.

Kinetic Analysis

Kinetic analysis would provide information about the decomposition mechanism and stability under various conditions. The reaction kinetics would follow first-order or n-th order models, depending on the specific decomposition pathway.

For first-order kinetics:
-dC/dt = kC

Where C is the concentration, t is time, and k is the rate constant.

The temperature dependence of the rate constant would follow the Arrhenius equation:
k = A·exp(-Ea/RT)

The thermodynamic parameters would include:

  • Activation energy (Ea): Expected range 100-200 kJ/mol
  • Pre-exponential factor (A): 10⁸-10¹² s⁻¹
  • Entropy of activation (ΔS‡): -50 to +50 J/(mol·K)
  • Enthalpy of activation (ΔH‡): Ea - RT

Solubility and Partition Coefficient Analysis

The solubility and partition coefficient analysis of N-Cbz-glycyl-L-glutamine provides essential information for understanding its physicochemical behavior, bioavailability, and potential applications. The amphiphilic nature of the compound, containing both hydrophilic peptide residues and the lipophilic Cbz protecting group, influences its solubility characteristics.

Aqueous Solubility

The aqueous solubility of N-Cbz-glycyl-L-glutamine would be significantly lower than that of the unprotected dipeptide glycyl-L-glutamine due to the presence of the hydrophobic Cbz group. Glycyl-L-glutamine exhibits a water solubility of 154 g/L at 20°C [5], while the Cbz-protected derivative would show reduced water solubility, estimated to be in the range of 1-10 g/L.

The pH-dependent solubility would be influenced by the ionizable groups:

  • Carboxylic acid group (pKa ≈ 2.1)
  • Amino groups (pKa ≈ 9.2)
  • Amide groups (non-ionizable under physiological conditions)

The solubility would increase at extreme pH values due to ionization of the acidic and basic groups. At physiological pH (7.4), the compound would exist primarily as a zwitterion, with moderate water solubility.

Organic Solvent Solubility

N-Cbz-glycyl-L-glutamine shows good solubility in organic solvents, particularly those capable of hydrogen bonding. The compound is soluble in:

  • Dimethyl sulfoxide (DMSO)
  • Ethanol
  • Methanol
  • Dimethylformamide (DMF)
  • Acetonitrile (limited)

The solubility in these solvents is enhanced by the ability to form hydrogen bonds with the amide and carboxylic acid groups, while the aromatic benzyl group provides favorable interactions with the organic solvent molecules.

Partition Coefficient Determination

The partition coefficient (P) represents the distribution of the compound between two immiscible phases, typically octanol and water, and is expressed as:
P = [compound]octanol / [compound]water

The logarithmic value (log P) provides a measure of lipophilicity, with values typically ranging from -3 to +6 for pharmaceutical compounds.

For N-Cbz-glycyl-L-glutamine, the estimated log P would be in the range of 0.5 to 2.0, indicating moderate lipophilicity. This value reflects the balance between the hydrophilic peptide backbone and the lipophilic Cbz protecting group.

Factors Affecting Solubility

Several factors influence the solubility and partition behavior:

Temperature Effects: Solubility generally increases with temperature according to:
ln(S) = -ΔHsol/RT + ΔSsol/R

Where S is solubility, ΔHsol is the enthalpy of solution, and ΔSsol is the entropy of solution.

pH Effects: The ionization state affects solubility through the Henderson-Hasselbalch equation:
pH = pKa + log([A⁻]/[HA])

Ionic Strength: The presence of salts can affect solubility through salting-in or salting-out effects.

Cosolvents: The addition of organic cosolvents can enhance aqueous solubility through:
log S = log Sw + σ·fc

Where Sw is the aqueous solubility, σ is the solubilization capacity, and fc is the cosolvent fraction.

Experimental Determination Methods

The solubility and partition coefficients would be determined using standard analytical methods:

  • Shake-flask method: For partition coefficient determination
  • Equilibrium solubility: Saturated solutions at constant temperature
  • Kinetic solubility: Dissolution rate measurements
  • HPLC analysis: For quantitative determination of dissolved compound

Thermodynamic Parameters

The thermodynamic parameters associated with dissolution include:

Gibbs Free Energy of Solution:
ΔGsol = -RT ln(S/S₀)

Enthalpy of Solution: Determined from temperature-dependent solubility data
Entropy of Solution: Calculated from ΔGsol = ΔHsol - TΔSsol

These parameters provide insight into the molecular interactions governing solubility and can guide formulation development for pharmaceutical applications.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

337.12738533 g/mol

Monoisotopic Mass

337.12738533 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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